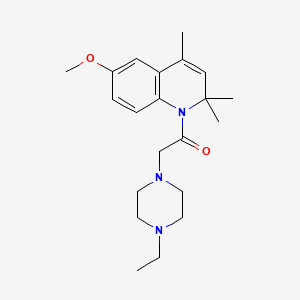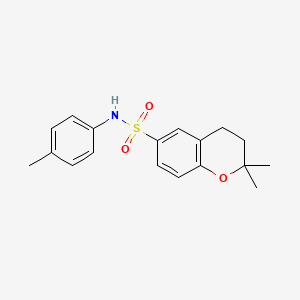
2-(4-ethylpiperazin-1-yl)-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ETHYLPIPERAZINO)-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethylpiperazine group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPIPERAZINO)-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline core using methyl iodide and a base such as potassium carbonate.
Attachment of the Ethylpiperazine Group: The ethylpiperazine group can be attached through a nucleophilic substitution reaction, where the quinoline core is reacted with 1-ethylpiperazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-ETHYLPIPERAZINO)-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylpiperazine group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: 1-ethylpiperazine, nucleophiles, catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-ETHYLPIPERAZINO)-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-ETHYLPIPERAZINO)-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-METHYLPIPERAZINO)-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
2-(4-ETHYLPIPERAZINO)-1-[6-HYDROXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE: Similar structure but with a hydroxy group instead of a methoxy group on the quinoline core.
Uniqueness
The uniqueness of 2-(4-ETHYLPIPERAZINO)-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H31N3O2 |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
2-(4-ethylpiperazin-1-yl)-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C21H31N3O2/c1-6-22-9-11-23(12-10-22)15-20(25)24-19-8-7-17(26-5)13-18(19)16(2)14-21(24,3)4/h7-8,13-14H,6,9-12,15H2,1-5H3 |
Clé InChI |
SLJOFQBYYJACCT-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC(=O)N2C3=C(C=C(C=C3)OC)C(=CC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031095.png)
![N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide](/img/structure/B11031101.png)

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone](/img/structure/B11031108.png)
![7'-Methyl-3'-[(4-methylphenyl)sulfonyl]-8'-phenyl-1,2-dihydro-1'{H}-spiro[pyrazole-3,4'-pyrazolo[5,1-{C}][1,2,4]triazine]](/img/structure/B11031109.png)

![N-(1-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-3-methyl-1-oxobutan-2-yl)-4-methylcyclohexanecarboxamide](/img/structure/B11031130.png)
![3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11031131.png)
![methyl 5-benzyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11031133.png)
![(1Z)-8-methoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031137.png)

![N-(4-methoxyphenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031160.png)
![3-amino-1,7-diphenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11031162.png)
![1-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11031163.png)
